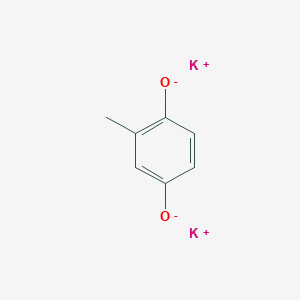![molecular formula C42H28N2 B13132225 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole: is a complex organic compound belonging to the indolocarbazole family. This compound is characterized by its unique structure, which includes an indole fused to a carbazole, with additional phenyl groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki polycondensation reaction can be employed, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with appropriate boronic acids under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or dimethylformamide, bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups or halogens can be introduced using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings
Applications De Recherche Scientifique
Chemistry:
In chemistry, 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials .
Biology:
In biological research, this compound is studied for its potential as an anticancer agent.
Medicine:
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit protein kinases makes it a promising candidate for the development of new drugs targeting cancer and other diseases .
Industry:
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with various cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s planar structure allows it to intercalate into DNA, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Staurosporine: Another indolocarbazole known for its potent kinase inhibition and anticancer properties.
Rebeccamycin: An indolocarbazole derivative with significant antitumor activity.
K252a: A well-known indolocarbazole used in neurobiology research for its kinase inhibitory properties
Uniqueness:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole stands out due to its unique substitution pattern, which imparts distinct photophysical properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C42H28N2 |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
11,12-bis(4-phenylphenyl)indolo[2,3-a]carbazole |
InChI |
InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-27-28-38-36-16-8-10-18-40(36)44(42(38)41(37)43)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H |
Clé InChI |
NEJWLEAAVKCZLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
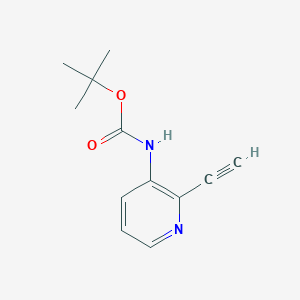
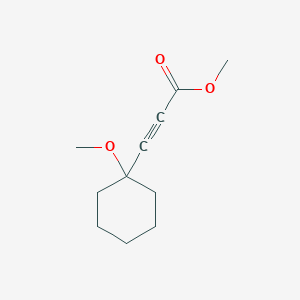
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
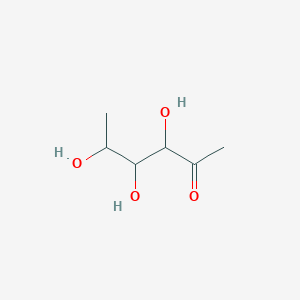
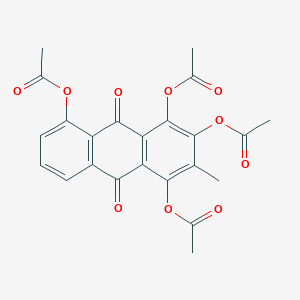

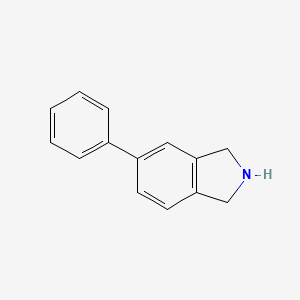
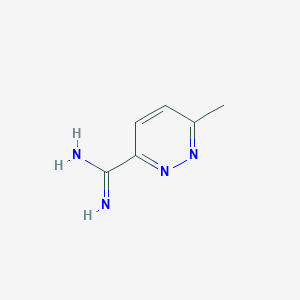
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

